molecular formula C67H118N26O17 B137793 [Ser25] Protein Kinase C (19-31) CAS No. 136795-05-6

[Ser25] Protein Kinase C (19-31)

Katalognummer: B137793
CAS-Nummer: 136795-05-6
Molekulargewicht: 1559.8 g/mol
InChI-Schlüssel: JLTBKSGYPRXXGI-WMJPZMSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound [Ser25] Protein Kinase C (19-31) is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, phenylalanine, alanine, lysine, glycine, serine, leucine, glutamine, asparagine, and valine.

Wissenschaftliche Forschungsanwendungen

Cancer Biology

[Ser25] Protein Kinase C (19-31) is utilized in cancer research to understand the role of PKC in tumorigenesis. PKC is implicated in various signaling pathways that regulate cell proliferation, differentiation, and survival. The peptide serves as a substrate to measure PKC activity, which can be altered in cancerous cells.

Case Study : In studies examining the phosphorylation patterns in cancer cells, [Ser25] PKC (19-31) was used to demonstrate altered PKC activity correlating with increased tumor aggressiveness and resistance to apoptosis .

Neurobiology

In neurobiology, [Ser25] Protein Kinase C (19-31) has been employed to investigate synaptic transmission and plasticity. PKC is known to modulate neurotransmitter release, and this peptide helps elucidate the mechanisms behind these processes.

Case Study : Research has shown that phosphorylation of SNAP-25 at specific serine residues enhances vesicle release during exocytosis. By using [Ser25] PKC (19-31), scientists demonstrated that mimicking phosphorylation at Ser187 accelerated vesicle recruitment, highlighting the peptide's role in synaptic efficiency .

Muscle Physiology

The peptide is also relevant in studies on muscle physiology, particularly regarding how exercise influences PKC activity and localization within muscle cells.

Case Study : A study involving human skeletal muscle showed that exercise-induced changes in PKC activity could be monitored using [Ser25] PKC (19-31) as a substrate, providing insights into metabolic adaptations during physical activity .

Drug Development

The compound is being explored for its potential as a therapeutic agent or as a tool for drug development targeting PKC pathways. Its ability to serve as an allosteric regulator on glycine receptors has implications for developing treatments for neurological disorders.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Cancer BiologyMeasures PKC activity related to tumorigenesisAltered phosphorylation patterns correlate with tumor aggression .
NeurobiologyInvestigates synaptic transmission and plasticityPhosphorylation enhances vesicle release; mimicking phosphorylation improves synaptic response .
Muscle PhysiologyStudies exercise effects on PKC activityExercise alters PKC localization and activity in muscle cells .
Drug DevelopmentPotential therapeutic applications targeting PKC pathwaysAllosteric regulation of glycine receptors shows promise for neurological treatments .

Experimental Procedures

To utilize [Ser25] Protein Kinase C (19-31) effectively in research:

  • Preparation : Dissolve the peptide in appropriate solvents such as DMSO or water based on required concentrations.
  • Assays : Conduct kinase assays using the peptide as a substrate to measure PKC activity under varying conditions.
  • Analysis : Employ techniques like Western blotting or mass spectrometry to analyze phosphorylation states and quantify results.

Biochemische Analyse

Biochemical Properties

[Ser25] Protein Kinase C (19-31) plays a crucial role in biochemical reactions as a substrate for protein kinase C (PKC). It interacts with various enzymes, proteins, and biomolecules, primarily within the PKC family. The compound’s interaction with PKCα is particularly significant, as it serves as a substrate with a Km value of 0.3 μM . This interaction is essential for studying the phosphorylation processes mediated by PKC, which involve the transfer of phosphate groups to serine and threonine residues on target proteins .

Cellular Effects

[Ser25] Protein Kinase C (19-31) influences various cellular processes by modulating PKC activity. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in PKC-mediated phosphorylation impacts cell adhesion, transformation, cell cycle checkpoints, and cell volume control . Additionally, it has been shown to play a role in cardiac contractility and Ca2+ handling in myocytes .

Molecular Mechanism

The molecular mechanism of [Ser25] Protein Kinase C (19-31) involves its binding to the active site of PKCα, where it serves as a substrate for phosphorylation. This interaction leads to the activation or inhibition of downstream signaling pathways, depending on the specific cellular context . The substitution of alanine with serine at position 25 enhances the compound’s affinity for PKCα, making it a more effective substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Ser25] Protein Kinase C (19-31) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, such as -20°C . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of [Ser25] Protein Kinase C (19-31) vary with different dosages in animal models. At lower doses, the compound effectively modulates PKC activity without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific experimental conditions .

Metabolic Pathways

[Ser25] Protein Kinase C (19-31) is involved in metabolic pathways regulated by PKC enzymes. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in PKC-mediated phosphorylation affects numerous cellular processes, including lipid signaling and sustained cellular responses .

Transport and Distribution

Within cells and tissues, [Ser25] Protein Kinase C (19-31) is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

[Ser25] Protein Kinase C (19-31) exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns play a vital role in determining the compound’s effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like [Ser25] Protein Kinase C (19-31) typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH
  • H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH

Uniqueness

The uniqueness of [Ser25] Protein Kinase C (19-31) lies in its specific amino acid sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different properties and functions, making each peptide unique in its own right.

Biologische Aktivität

[Ser25] Protein Kinase C (19-31), often referred to as PKC (19-31), is a synthetic peptide derived from the protein kinase C family, specifically targeting the pseudosubstrate region of PKC-α. This peptide plays a crucial role in various cellular processes, particularly in signal transduction pathways related to insulin secretion, cell proliferation, and differentiation. Understanding its biological activity is vital for elucidating its functional roles in health and disease.

Structure and Properties

The sequence of [Ser25] PKC (19-31) is represented as:
H RFARKGSLRQKNV OH\text{H RFARKGSLRQKNV OH}
This peptide consists of 13 amino acids with a molecular weight of approximately 1559.84 g/mol and a purity of 97.3% as determined by HPLC analysis . The peptide's structure includes critical basic residues that influence its interaction with the target enzyme, PKC.

PKC is a family of serine/threonine kinases that regulate various cellular functions through phosphorylation of target proteins. The [Ser25] PKC (19-31) peptide acts as a pseudosubstrate inhibitor, competing with actual substrates for binding to the active site of PKC. This inhibition is crucial for modulating the activity of PKC during different physiological states.

Case Studies and Experimental Findings

  • Insulin Secretion Modulation : A study demonstrated that [Ser25] PKC (19-31) enhances insulin secretion in rat pancreatic islets when stimulated by high potassium concentrations. In contrast, prolonged stimulation with high glucose levels resulted in reduced insulin secretion when treated with this peptide . This bimodal effect suggests that while [Ser25] PKC can enhance secretion under certain conditions, it may also inhibit it under prolonged stimulation.
  • Structure-Function Analysis : Research involving alanine substitution scans revealed that specific residues within the [Ser25] PKC sequence are critical for its inhibitory potency. For instance, substituting Arg-22 significantly increased the IC50 value, indicating its importance in maintaining effective inhibition . Other residues like Gly-24 and Leu-26 also contribute to the peptide's overall potency.
  • Phosphorylation Studies : In vitro experiments indicated that [Ser25] PKC (19-31) can effectively compete with natural substrates for phosphorylation by PKC enzymes, demonstrating its utility as a tool for studying PKC signaling pathways .

Data Tables

The following table summarizes key experimental findings related to the biological activity of [Ser25] PKC (19-31):

Study Experimental Condition Outcome Reference
Insulin SecretionHigh potassium stimulationIncreased insulin secretion
Insulin SecretionHigh glucose stimulationDecreased insulin secretion
Structure-Function AnalysisAlanine substitutionsIncreased IC50 for Arg-22 substitution
Phosphorylation AssayIn vitro phosphorylationCompeted effectively with substrates

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBKSGYPRXXGI-WMJPZMSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H118N26O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1559.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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